4-Chloro-2-iodo-6-methoxy-phenylamine
Description
4-Chloro-2-iodo-6-methoxy-phenylamine (CAS: 63069-48-7, synonyms: 4-chloro-2-iodoaniline, 4-chloro-2-iodophenylamine) is a halogenated aniline derivative with the molecular formula C₆H₅ClIN (excluding the methoxy group; full formula pending confirmation). Its structure features a benzene ring substituted with chlorine (position 4), iodine (position 2), and methoxy (position 6) groups . This compound’s unique electronic and steric profile, driven by the combination of electron-withdrawing halogens (Cl, I) and electron-donating methoxy (-OCH₃), makes it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.
Properties
Molecular Formula |
C7H7ClINO |
|---|---|
Molecular Weight |
283.49 g/mol |
IUPAC Name |
4-chloro-2-iodo-6-methoxyaniline |
InChI |
InChI=1S/C7H7ClINO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
ZWPKPTXFSUGLMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 4-Chloro-2-iodo-6-methoxy-phenylamine with three related compounds:
Key Observations:
- Halogen vs. Alkyl Substituents : Compared to 4-Chloro-ortho-toluidine (methyl group at position 2), the iodine and methoxy substituents in the target compound increase molecular weight and steric bulk. Iodine’s polarizability may enhance reactivity in substitution reactions compared to methyl .
- In pyrimidines, this substituent aids in forming hydrogen bonds or crystal packing interactions (e.g., Cl···N) .
- Thermal Stability : The pyrimidine derivative (4,6-Dichloro-5-methoxypyrimidine) exhibits a higher melting point (313–315 K), likely due to strong intermolecular interactions, whereas aniline derivatives (e.g., 4-Chloro-2-iodoaniline) may have lower melting points due to reduced symmetry and weaker packing .
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